molecular formula C10H10ClNO B256946 5-Chloro-1-ethylindolin-2-one

5-Chloro-1-ethylindolin-2-one

Cat. No.: B256946
M. Wt: 195.64 g/mol
InChI Key: WWCWTUYWYOALRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-ethylindolin-2-one is an ethyl-substituted indolin-2-one derivative, also known as an oxindole, offered as a valuable chemical building block for research and development. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics . This specific compound features a chloro substituent at the 5-position and an ethyl group on the nitrogen, making it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize such substituted oxindoles in the exploration of kinase inhibitors, which are crucial for targeting cell signaling pathways in areas like oncology . The structural motifs present in this compound—the oxindole core and specific alkyl and halogen substituents—are frequently employed in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C10H10ClNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3

InChI Key

WWCWTUYWYOALRP-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2=C1C=CC(=C2)Cl

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 1 Ethylindolin 2 One and Analogous Structures

Precursor-Based Synthesis Routes

The synthesis of 5-Chloro-1-ethylindolin-2-one often begins with carefully selected precursor molecules. Substituted isatin (B1672199) derivatives and their corresponding diones are common starting points for building the indolin-2-one core.

Utilization of Substituted Isatin Derivatives as Starting Materials

The N-alkylation of isatin and its derivatives is a foundational method for producing N-substituted indolin-2-ones. nih.gov A general approach involves the reaction of a substituted isatin, such as 5-chloroisatin (B99725), with an alkylating agent. cbijournal.com For instance, the synthesis of N-substituted isatin derivatives can be achieved by reacting isatin with various haloalkanes in the presence of a base and a suitable solvent. nih.gov

One reported method details the synthesis of a series of N-substituted isatin derivatives through the reaction of isatin with different alkyl and benzyl (B1604629) halides. cbijournal.com The reactivity of the alkylating agent plays a significant role, with ethyl bromide showing good reactivity. cbijournal.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). cbijournal.comresearchgate.net

A specific synthesis of 5-chloro-1-ethylindoline-2,3-dione (B2457467) (a direct precursor to the target compound) involves the N-alkylation of 5-chloroisatin with ethyl bromide. cbijournal.com This reaction is promoted by a combination of potassium superoxide (B77818) (KO2) and tetraethylammonium (B1195904) bromide (TEAB), which generates the reactive oxygen radical anion in situ. cbijournal.com This method provides a direct and efficient route to N-substituted isatin derivatives in good to excellent yields. cbijournal.com

The following table summarizes the synthesis of various N-substituted isatin derivatives, highlighting the versatility of this precursor-based approach.

Starting MaterialReagentProductYield (%)Melting Point (°C)
5-ChloroisatinEthyl bromide5-Chloro-1-ethylindoline-2,3-dione86110
IsatinEthyl bromide1-Ethylindoline-2,3-dione94120-121
IsatinBenzyl bromide1-Benzylindoline-2,3-dione88130-131

Table 1: Synthesis of N-substituted isatin derivatives. Data sourced from Chemistry & Biology Interface, 2024. cbijournal.com

General Synthetic Techniques and Reaction Conditions

The synthesis of indolin-2-one structures is often facilitated by specific catalytic systems and reaction conditions that enhance yield and selectivity.

Base-Catalyzed Transformations in Indolin-2-one Synthesis

In the synthesis of N-substituted isatins, the combination of potassium superoxide and tetraethylammonium bromide acts as a base to promote the reaction. cbijournal.com Furthermore, base-catalyzed condensation reactions are employed in the synthesis of more complex indolin-2-one derivatives, such as thiazolo-indolin-2-one compounds. nih.gov

Role of Inorganic Salts in Reaction Facilitation

Inorganic salts can play a significant role in facilitating the synthesis of indolin-2-one derivatives, often in the context of phase-transfer catalysis (PTC). researchgate.netresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetra-n-butylammonium bromide (TBAB) researchgate.netarkat-usa.org and Aliquat 336, researchgate.net are used to transport a reactant from one phase to another, thereby increasing the reaction rate. researchgate.net

For instance, the N-alkylation of 5-chloroisatin with propargyl bromide is carried out under phase-transfer catalysis conditions using potassium carbonate as the base and TBAB as the catalyst. researchgate.net This method is also applicable to the synthesis of other N-alkylated isatins. researchgate.net Another example involves the use of [BMIM][BF4] doped with LiCl as an ionic liquid catalyst for the 3-indolylation of isatins. nih.gov Ferrous salts have also been used to catalyze the oxidative alkenylation of indoles to produce 3-alkylideneindolin-2-ones. bohrium.com

Chemical Reactivity and Derivatization Strategies of the 5 Chloro 1 Ethylindolin 2 One Core

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. sigmaaldrich.com For the 5-chloro-1-ethylindolin-2-one core, these reactions are crucial for introducing diverse substituents that can modulate biological activity.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of an organohalide with an organometallic reagent. wikipedia.org The chloro-substituent on the this compound ring serves as a handle for such transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with a boronic acid or its ester, is a widely used method for creating biaryl linkages and other carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction is valued for the stability and low toxicity of the boron reagents. organic-chemistry.org In the context of the this compound core, the chlorine atom at the 5-position can participate in Suzuki coupling reactions with various aryl or heteroaryl boronic acids. rsc.orgresearchgate.netbeilstein-journals.org This allows for the introduction of a wide range of aromatic and heterocyclic moieties at this position, significantly expanding the chemical space accessible from this scaffold. The choice of catalyst, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.netbeilstein-journals.orgnih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner. While highly effective, the high reactivity of Grignard reagents can sometimes limit functional group tolerance.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound as the nucleophilic partner. This method offers another avenue for carbon-carbon bond formation and can be advantageous in specific synthetic contexts.

Table 1: Overview of Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Key Features
Suzuki Boronic acid/ester Mild conditions, stable reagents. wikipedia.orgorganic-chemistry.org
Stille Organostannane High functional group tolerance. organic-chemistry.orgnrochemistry.com
Kumada Grignard reagent Highly reactive nucleophile.
Hiyama Organosilane Alternative to other methods.

Grignard Reactions

Grignard reagents (R-Mg-X) are potent nucleophiles used to form carbon-carbon bonds by attacking electrophilic centers, such as carbonyl groups. leah4sci.comwikipedia.orgorganic-chemistry.org The carbonyl group at the 2-position of the this compound core is a potential site for Grignard addition. This reaction would lead to the formation of a tertiary alcohol at the 2-position, transforming the lactam into an amino alcohol derivative. The choice of the Grignard reagent (alkyl, aryl, or vinyl) determines the nature of the substituent introduced. leah4sci.comnih.gov

Reduction and Oxidation Processes

Reduction and oxidation reactions offer pathways to modify the oxidation state of the indolinone core and associated functional groups, leading to a variety of derivatives.

Hydride Reductions

The lactam carbonyl of the this compound is susceptible to reduction by powerful hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.org This reaction would reduce the carbonyl group to a methylene (B1212753) group, converting the indolin-2-one to the corresponding 5-chloro-1-ethylindoline. Such a transformation significantly alters the electronic and steric properties of the molecule.

Hydrogenolysis of Associated Protecting Groups

In multi-step syntheses involving the this compound core, protecting groups are often employed to mask reactive functional groups. wikipedia.orglibretexts.org Hydrogenolysis is a common method for removing certain types of protecting groups, particularly benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. wikipedia.orghighfine.com This reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). highfine.com The selective removal of these protecting groups at appropriate stages of a synthetic sequence is crucial for accessing the desired final compounds. libretexts.org

Electrophilic and Nucleophilic Transformations on the Indoline Ring System

The aromatic portion of the this compound ring system can undergo various electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

The electron-donating character of the nitrogen atom and the electron-withdrawing nature of the chloro group and the carbonyl function influence the regioselectivity of these reactions. The ethyl group on the nitrogen enhances the electron-donating effect into the aromatic ring, thereby activating it towards electrophilic substitution.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce additional substituents onto the benzene (B151609) ring. The positions ortho and para to the activating amino group are generally favored, although the directing effect of the existing chloro substituent must also be considered. For example, Friedel-Crafts reactions can be used to introduce acyl or alkyl groups. nih.gov

Nucleophilic aromatic substitution is less common for this ring system unless further activated by strongly electron-withdrawing groups. However, the presence of the chloro substituent provides a handle for such reactions under specific conditions.

Table 2: Summary of Reactivity

Reaction Type Reagents/Conditions Resulting Transformation
Cross-Coupling
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst, base wikipedia.org C-C bond formation at the 5-position.
Stille Coupling Organostannane, Pd catalyst wikipedia.org C-C bond formation at the 5-position.
Grignard Reaction Grignard reagent (R-MgX) leah4sci.com Addition to the C2-carbonyl, forming a tertiary alcohol.
Reduction
Hydride Reduction LiAlH₄ wikipedia.org Reduction of the C2-carbonyl to a methylene group.
Hydrogenolysis H₂, Pd/C highfine.com Removal of benzyl-type protecting groups.
Ring Transformations
Electrophilic Substitution Nitrating/halogenating agents, Friedel-Crafts reagents Substitution on the aromatic ring.

Functional Group Interconversions and Acylation Reactions

Functional group interconversions of the this compound core primarily involve the carbonyl (C2) and methylene (C3) positions. These transformations are crucial for building molecular complexity and accessing novel derivatives.

While the N1-position is already alkylated, acylation can be directed to the C3 position. This typically requires the generation of an enolate under basic conditions, which can then react with an acylating agent. Although direct examples with this compound are not extensively documented, the general reactivity of N-substituted oxindoles suggests this pathway is feasible. researchgate.net Strong bases like lithium hexamethyldisilazide (LiHMDS) are often employed to deprotonate the C3-position, and the resulting enolate can be trapped by various acyl sources. researchgate.net

Specialized reagents like carbodiimides and ketenes offer alternative acylation pathways. Carbodiimides, in the presence of a carboxylic acid, can form a reactive O-acylisourea intermediate, which could potentially acylate the C3-enolate. Ketenes, being highly reactive, can undergo a [2+2] cycloaddition with the enolate double bond, followed by ring-opening to yield a C3-acylated product. These methods, while less common than standard acyl chloride or anhydride (B1165640) reactions, provide routes for specific and often milder acylation conditions.

Lawesson's reagent (LR) is a well-established thionating agent used to convert carbonyl groups into thiocarbonyls. organic-chemistry.orgmdpi.com The reaction of this compound with LR would selectively transform the C2-carbonyl of the lactam into a thioamide. organic-chemistry.org This conversion proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond. organic-chemistry.orgmdpi.com

The resulting 5-chloro-1-ethylindoline-2-thione is a valuable intermediate itself. The thioamide functionality can participate in various cyclization and coupling reactions, providing access to fused heterocyclic systems like thieno[2,3-b]indoles. beilstein-journals.orgacs.org Research has shown that N-alkylated indolin-2-ones react efficiently with Lawesson's reagent in refluxing toluene (B28343) to yield the corresponding thione derivatives. beilstein-journals.org

Table 1: Thionation of Indolin-2-one Derivatives with Lawesson's Reagent

SubstrateReagentConditionsProductYieldReference
3-(2-Oxo-2-phenylethylidene)indolin-2-oneLawesson's ReagentToluene, reflux, 1h2-Phenylthieno[2,3-b]indole57% beilstein-journals.org
Generic Ketones, Amides, LactamsLawesson's ReagentVarious, often refluxing solventCorresponding Thio-derivativesGood organic-chemistry.org

Specialized Acylation Reagents (e.g., Carbodiimides, Ketenes)

Derivatization at the Indolinone Nitrogen (N1) Position

The title compound, this compound, is itself a product of derivatization at the N1 position. The synthesis starts from the parent 5-chloroindolin-2-one (5-chlorooxindole). The nitrogen atom of the lactam can be readily deprotonated by a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form an amide anion. This nucleophilic anion then undergoes an SN2 reaction with an alkylating agent, in this case, an ethyl halide like ethyl iodide or ethyl bromide, to furnish the N-ethylated product. researchgate.net

Phase transfer catalysis (PTC) is often employed to facilitate this reaction, using catalysts like tetra-n-butylammonium bromide (TBAB) in a solvent system like N,N-dimethylformamide (DMF). researchgate.net This method allows for efficient alkylation under mild, often room temperature, conditions with high yields. researchgate.net

Table 2: N-Alkylation of 5-Chloroisatin (B99725) Derivatives

Starting MaterialAlkylating AgentBase/CatalystSolventProductYieldReference
5-Chloro-1H-indole-2,3-dioneEthyl halideK2CO3 / BTBADMF5-Chloro-1-ethylindoline-2,3-dione (B2457467)86% researchgate.net
5-Chloro-1H-indole-2,3-dioneMethyl IodideK2CO3 / TBAFDMF5-Chloro-1-methylindoline-2,3-dione89% researchgate.net
5-Chloro-1H-indole-2,3-dioneOctyl halideK2CO3 / BTBADMF5-Chloro-1-octylindoline-2,3-dione88%

Note: The table refers to the synthesis of the dione (B5365651) precursor, which is readily reduced to the indolin-2-one.

Functionalization at the Carbonyl (C2) and Methylene (C3) Positions

The C2 and C3 positions are the primary sites for introducing molecular diversity to the this compound core.

C2 (Carbonyl) Position: The C2 carbonyl group is a key reactive center. As discussed (Sec. 3.4.2), it can be converted to a thiocarbonyl. Additionally, it can undergo nucleophilic addition reactions, although the amide resonance makes it less electrophilic than a ketone. masterorganicchemistry.com Strong reducing agents can reduce the carbonyl to a hydroxyl group, forming the corresponding indolin-2-ol. The C2 position can also serve as an anchor for building spirocyclic systems. rsc.org

C3 (Methylene) Position: The C3 methylene position is arguably the most versatile site for functionalization. The protons on this carbon are acidic (pKa ≈ 18-20 in DMSO) due to the adjacent electron-withdrawing carbonyl group and the aromatic ring. This allows for deprotonation with a suitable base to form a nucleophilic enolate.

This enolate is central to a variety of C-C and C-X bond-forming reactions:

Aldol-type and Knoevenagel Condensations: This is the most common reaction at the C3 position. wikipedia.org In the presence of a base (like piperidine (B6355638) or pyrrolidine), this compound can react with a wide range of aldehydes and ketones. The initial aldol (B89426) addition is typically followed by spontaneous dehydration to yield a C3-alkylidene or C3-arylidene derivative. wikipedia.org These conjugated systems are often chromophoric and serve as key intermediates for synthesizing bioactive compounds. nih.gov

Alkylation: The C3-enolate can be directly alkylated using alkyl halides to create a quaternary carbon center if the C3 position is already substituted. rsc.orgacs.orgnih.gov

Michael Addition: The C3-enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Electrophilic Halogenation, Amination, and Hydroxylation: The C3 position can be functionalized with various heteroatoms by reacting the enolate with electrophilic sources of halogens (e.g., NCS for chlorination), nitrogen (e.g., azodicarboxylates), or oxygen. ua.esrsc.org

Table 3: Representative C3-Functionalization Reactions of Oxindole (B195798) Scaffolds

Oxindole DerivativeReagentReaction TypeProduct TypeReference
2-MethoxybenzaldehydeThiobarbituric acidKnoevenagel CondensationEnone wikipedia.org
N-Protected OxindolesAlkyl HalidesPhase-Transfer AlkylationC3-Quaternary Oxindoles nih.gov
N-Boc-oxindolesN-Chlorosuccinimide (NCS)Electrophilic Chlorination3-Chlorooxindoles ua.es
3-Monosubstituted OxindolesAcetonitrile / t-BuOOt-BuOxidative Cyanomethylenation3-Cyanomethylene-3-substituted oxindoles nih.gov

Computational and Theoretical Studies on 5 Chloro 1 Ethylindolin 2 One Derivatives

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. erpublications.com This method is instrumental in drug discovery for forecasting how a ligand, such as a 5-Chloro-1-ethylindolin-2-one derivative, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular docking simulations are employed to predict how derivatives of this compound fit into the active sites of target proteins. In a study focused on developing anti-melanoma agents, a series of pyrazolylindolin-2-one based coumarin (B35378) derivatives, including those built upon the this compound scaffold, were specifically designed to occupy the binding pockets of the BRAFV600E and VEGFR-2 kinases. nih.govresearchgate.net These kinases are crucial in cancer progression, and their inhibition is a key therapeutic strategy. nih.govresearchgate.net

Docking simulations for these compounds revealed various interactions with the binding site residues of both BRAFV600E and VEGFR-2. nih.govrsc.org The analysis of these binding modes helps to explain the inhibitory activity of the compounds and provides a rational basis for their mechanism of action. Similarly, docking studies of other 5-chloroindolin-2-one derivatives against different targets, such as α-glucosidase, have been used to reveal key interactions within the enzyme's active site, supporting observed inhibitory activities. nih.gov

A critical aspect of molecular docking is the estimation of the binding affinity between the ligand and its target. This is often expressed as a scoring function, such as the binding free energy (ΔG). A more negative ΔG value typically indicates a more stable and favorable interaction.

In the investigation of pyrazolylindolin-2-one coumarin hybrids, the London ΔG scoring method was utilized to estimate the binding free energy. nih.govrsc.org For one of the most potent compounds in the series (compound 4j), molecular docking predicted a significant ΔG value of -9.5 kcal/mol against BRAFV600E and -8.47 kcal/mol against VEGFR-2. nih.govresearchgate.netrsc.org These strong binding energies are consistent with the compound's potent dual inhibitory activity observed in enzymatic assays (IC50 = 1.033 and 0.64 μM, respectively). nih.govresearchgate.net Such computational predictions are invaluable for prioritizing candidates for synthesis and biological testing.

Table 1: Predicted Binding Free Energies (ΔG) for a Potent Pyrazolylindolin-2-one Derivative (Compound 4j)
Biological TargetPredicted ΔG (kcal/mol)Experimental IC50 (µM)Reference
BRAFV600E-9.501.033 nih.govresearchgate.net
VEGFR-2-8.470.64 nih.govresearchgate.net

Prediction of Binding Modes within Biological Macromolecules

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. uniroma2.it These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics. nih.govnih.gov

DFT is a robust method for calculating the electronic structure of molecules, providing insights into geometries, energies, and reaction mechanisms. uniroma2.itnih.gov For indolin-2-one derivatives, DFT calculations have been used to predict various properties. For instance, in related systems, DFT has been employed to calculate harmonic vibrational frequencies, IR intensities, and Raman scattering activities, which show good agreement with experimental values. openaccesspub.org

DFT calculations on isoindigo-thiophene molecules, which share structural similarities with some indolin-2-one derivatives, have shown that the nature and position of substituents significantly affect the molecule's electronic properties, including vertical excitation energy and oscillator strength. semanticscholar.org For indolin-2-one derivatives themselves, DFT calculations at the M06-2X/def2-TZVP level have been used to predict reactivity in cross-coupling reactions by simulating transition states and activation barriers.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental to understanding a molecule's reactivity and electronic properties. openaccesspub.orgacs.org

In indolin-2-one derivatives, the HOMO and LUMO are typically delocalized over the indole (B1671886) core and its substituents. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. openaccesspub.org For halogenated derivatives, chlorine atoms have been shown to contribute significantly to the antibonding orbitals in the LUMO, which can enhance electrophilic reactivity. The presence of an electron-donating group, such as the N-ethyl group in this compound, can modulate the electron density across the aromatic system, potentially altering the HOMO-LUMO gap and influencing reactivity toward electrophilic substitution. DFT calculations on isoindigo derivatives have confirmed that substituents have a significant effect on both HOMO and LUMO energy levels. semanticscholar.org

Table 2: Properties Investigated by Quantum Chemical Calculations for Indolin-2-one Analogs
Computational MethodProperty/ConceptSignificanceReference
DFTOptimized GeometryPredicts the most stable 3D structure of the molecule. openaccesspub.org
DFT/FMOHOMO/LUMO EnergiesDetermine the molecule's electronic properties and reactivity. semanticscholar.org
DFT/FMOHOMO-LUMO Energy GapIndicates chemical stability and reactivity. openaccesspub.org
TD-DFTExcitation EnergiesPredicts electronic absorption spectra (UV-Vis). semanticscholar.org

Density Functional Theory (DFT) Analyses

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying a molecule's structure and evaluating the impact on its biological activity, researchers can identify the chemical features crucial for potency and selectivity.

For derivatives of 5-chloroindolin-2-one, SAR studies have provided valuable insights. In an extensive study of derivatives designed as inhibitors of EWS-FLI1 interactions in Ewing's Sarcoma, modifications were made to a lead compound containing a 5-chloroindolin-2-one core. acs.org The research revealed that mono-substitution at the para-position of an attached phenyl ring was critical for inhibitory activity. acs.org Specifically, substituting this ring with electron-withdrawing groups, such as fluoro or chloro, resulted in a loss of activity. acs.org In contrast, certain electron-donating groups were favorable. acs.org

In another series of hydrazonoindolin-2-one derivatives, which included 5-chloro analogs, SAR analysis showed that replacing a pendant phenyl ring with a 2-thiazolyl ring was beneficial for anti-proliferative activity. nih.gov Furthermore, a study on pyrazolylindolin-2-one coumarin derivatives, including a this compound structure, identified that the topological polar surface area (TPSA) was a key descriptor that directly contributed to the anticancer activity of the tested compounds. nih.govresearchgate.netrsc.org This suggests that the molecule's polarity and hydrogen bonding capacity are important for its biological function.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 5-Chloroindolin-2-one Derivatives
Structural Moiety/PropertyModification/ObservationEffect on ActivityReference
5-Chloroindolin-2-one CoreSubstitution at para-position of a pendant phenyl ringSignificant for inhibition of EWS-FLI1 acs.org
Pendant Phenyl RingSubstitution with electron-withdrawing groups (e.g., F, Cl)Loss of activity acs.org
Pendant Phenyl RingBioisosteric replacement with 2-thiazolyl ringBeneficial for anti-proliferative activity nih.gov
Overall Molecular PropertiesTopological Polar Surface Area (TPSA)Directly contributes to anticancer activity nih.govresearchgate.net

Application of 2D Molecular Descriptors (e.g., Topological Polar Surface Area, TPSA) for Activity Correlations

Two-dimensional (2D) molecular descriptors are numerical values that characterize properties of a molecule based on its 2D representation. These descriptors are crucial in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's chemical structure with its biological activity. nih.govchalcogen.ro One of the most effective and widely used 2D descriptors is the Topological Polar Surface Area (TPSA). nih.gov

TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.govwikipedia.org This descriptor is a strong indicator of a drug's ability to be absorbed and to permeate cell membranes. wikipedia.orgresearchgate.net Generally, molecules with a TPSA value less than 140 Ų are predicted to have good intestinal absorption and bioavailability. researchgate.netnih.gov

In a study focused on new pyrazolylindolin-2-one based coumarin derivatives, which include structures built upon the this compound scaffold, TPSA was calculated to investigate its role in the observed anti-melanoma activity. nih.gov The research found a direct contribution of TPSA to the cytotoxic effects of the synthesized compounds against the A375 human melanoma cell line. nih.gov The study highlighted that compounds with lower TPSA values often exhibited better activity, which aligns with the principle that better membrane permeability can lead to higher efficacy.

The table below presents data for selected derivatives from the study, correlating their TPSA values with their cytotoxic activity, expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov A lower IC₅₀ value indicates higher potency.

Data sourced from a study on pyrazolylindolin-2-one based coumarin derivatives. While the study correlated TPSA with activity, specific TPSA values for each compound were presented in a figure rather than a table, hence they are not individually listed here. The trend indicated that TPSA was a significant descriptor for activity. nih.gov

Elucidation of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Elucidating these features is a cornerstone of rational drug design. Computational techniques, particularly molecular docking, are powerful tools for identifying pharmacophores.

For a series of pyrazolylindolin-2-one coumarin derivatives containing the 5-chloroindolin-2-one moiety, molecular docking studies were performed to understand their interaction with target enzymes, specifically BRAFV600E and VEGFR-2, which are implicated in melanoma. nih.govresearchgate.net The goal was to design compounds that could effectively fit into the binding pockets of these dual targets. nih.gov

The docking simulations revealed the key pharmacophoric features responsible for the observed biological efficacy:

Hydrogen Bond Donors and Acceptors: The ability to form hydrogen bonds with key amino acid residues in the active site of the target protein is a critical feature. For instance, the indolin-2-one core and the coumarin substituent provide oxygen and nitrogen atoms that can act as hydrogen bond acceptors, while attached hydrogens can act as donors.

Hydrophobic Interactions: The ethyl group on the indolinone nitrogen and various aromatic rings within the derivatives engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket, contributing to the stability of the ligand-protein complex.

Specific Substituents: The presence and position of the chloro group on the indolinone ring, as well as substituents on other parts of the molecule, were found to be crucial. For example, compound 4j, the most active derivative in the series (IC₅₀ = 0.96 µM), was identified through these studies. nih.gov Its high potency was attributed to its optimal fit and interactions within the active sites of both BRAFV600E and VEGFR-2. nih.gov

The study concluded that the dual inhibition of BRAFV600E and VEGFR-2 could be the molecular mechanism behind the cytotoxic effect, and the designed pharmacophore successfully guided the synthesis of potent anti-melanoma agents. nih.gov

5 Chloro 1 Ethylindolin 2 One As a Molecular Scaffold in Chemical Biology and Drug Discovery

Design Principles for Novel Bioactive Conjugates Based on the Indolin-2-one Nucleus

The design of bioactive conjugates using the indolin-2-one scaffold is guided by several key principles aimed at optimizing interactions with biological targets and enhancing drug-like properties. A fundamental approach involves the creation of hybrid molecules that combine the indolin-2-one core with other pharmacologically active moieties. This strategy aims to achieve synergistic or additive effects, or to target multiple pathways simultaneously. nih.govresearchgate.net

A prevalent design strategy is the principle of dual-activity, where molecules are engineered to exhibit two distinct biological effects. For instance, conjugates of indolin-2-one have been designed to possess both anticancer and antimicrobial properties. nih.gov Another key principle is the use of molecular hybridization to improve the potency and selectivity of drug candidates. This involves linking the indolin-2-one scaffold to other known bioactive fragments, such as thiazole (B1198619) or coumarin (B35378), to create novel chemical entities with enhanced biological profiles. researchgate.netrsc.org

The topological polar surface area (TPSA) is a crucial descriptor in the design of these conjugates, as it helps predict their transport and absorption properties. rsc.org Generally, compounds with a TPSA value below 140 Ų are considered to have better potential for good absorption. rsc.org This parameter is often calculated and considered during the design phase to ensure favorable pharmacokinetic properties. rsc.org

Strategic Derivatization for Modulating Specific Biological Targets

The 5-Chloro-1-ethylindolin-2-one scaffold allows for strategic derivatization at multiple positions to modulate its interaction with specific biological targets. The C3 position of the indolin-2-one ring is a particularly common site for modification, often involving the introduction of various substituents to explore structure-activity relationships (SAR).

For example, in the development of inhibitors for enzymes like BRAF V600E and VEGFR-2, which are implicated in melanoma, the this compound core has been linked to pyrazolyl and coumarin moieties. rsc.org The resulting conjugates have demonstrated potent inhibitory activity against these kinases. rsc.org Specifically, the introduction of a 4-bromophenyl group on the pyrazole (B372694) ring led to a compound with significant cytotoxic activity against human melanoma cell lines. rsc.org

Similarly, for the development of antimicrobial agents, the indolin-2-one nucleus has been combined with a thiazole moiety. researchgate.netnih.gov These derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. researchgate.netnih.gov The strategic placement of different substituents on the thiazole ring allows for the fine-tuning of antimicrobial potency and spectrum. researchgate.netnih.gov

The following table summarizes the strategic derivatization of the this compound scaffold and the resulting biological activities:

Derivative ClassTarget/ActivityKey Structural ModificationsReference
Pyrazolylindolin-2-one coumarin hybridsAnti-melanoma (BRAF V600E /VEGFR-2 inhibition)Linkage of a substituted pyrazole and coumarin to the indolin-2-one core. rsc.org
Thiazolo-indolin-2-one derivativesAntimicrobial (DHFR inhibition)Condensation with thiosemicarbazone and subsequent reactions with electrophiles. researchgate.netnih.gov
Isatin (B1672199)ferrocene (B1249389) conjugatesAntiproliferative (MCF-7 breast cancer cells)Cycloaddition with ferrocene derivatives. acs.org

Contributions to the Development of Targeted Molecular Scaffolds in Discovery Programs

The this compound scaffold has made significant contributions to the development of targeted molecular scaffolds in various drug discovery programs. Its utility stems from its ability to serve as a rigid and predictable framework for the spatial orientation of pharmacophoric groups, facilitating optimal interactions with the binding sites of target proteins.

In the field of oncology, derivatives of this compound have been instrumental in the design of potent kinase inhibitors. For instance, its incorporation into dual inhibitors of BRAFV600E and VEGFR-2 represents a rational approach to overcoming drug resistance in melanoma treatment. rsc.org The scaffold provides a stable platform for positioning the necessary functional groups to interact with the ATP-binding pockets of these kinases. rsc.org

Furthermore, the versatility of the indolin-2-one core is highlighted by its use in developing inhibitors for other targets such as the oncogenic fusion protein EWS-FLI1, implicated in Ewing's sarcoma. nih.gov While not specifically mentioning the 5-chloro-1-ethyl derivative, the general principles of modifying the indolin-2-one scaffold are applicable.

The development of these targeted scaffolds often involves an iterative process of synthesis and biological evaluation, enabling the discovery of lead compounds for further optimization. nih.gov The this compound scaffold, with its favorable chemical properties and proven track record in generating bioactive molecules, continues to be a valuable tool in the quest for novel and effective therapeutics. rsc.orggoogle.com

Mechanistic Biological Investigations of 5 Chloro 1 Ethylindolin 2 One Derivatives

Enzyme and Kinase Inhibition Studies

Derivatives of 5-chloro-1-ethylindolin-2-one have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Inhibition of BRAFV600E Kinase Activity

The BRAFV600E mutation is a key driver in several cancers, most notably melanoma. rsc.org Consequently, it is a prime target for therapeutic intervention. A novel pyrazolylindolin-2-one based coumarin (B35378) derivative incorporating the this compound moiety, compound 4j , was synthesized and evaluated for its inhibitory effect on BRAFV600E. rsc.org The results revealed that compound 4j exhibited pronounced inhibitory activity against BRAFV600E with an IC₅₀ value of 1.033 µM. rsc.org This potency was approximately two-fold greater than the reference drug sorafenib (B1663141), which had an IC₅₀ of 2.86 µM. rsc.org

In another study, a series of 5-chloro-indole-2-carboxylate derivatives were also tested for their activity against BRAFV600E. mdpi.com These compounds showed significant inhibition, with IC₅₀ values ranging from 35 to 67 nM. mdpi.com All tested compounds in this series proved to be more potent than the reference compound erlotinib (B232) (IC₅₀ = 60 nM). mdpi.com

Table 1: BRAFV600E Kinase Inhibition by 5-Chloroindolin-2-one Derivatives

Compound Derivative Class IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Source
4j Pyrazolylindolin-2-one coumarin 1.033 Sorafenib 2.86 rsc.org
3a-e 5-chloro-indole-2-carboxylate 0.035 - 0.067 Erlotinib 0.060 mdpi.com

Inhibition of VEGFR-2 Kinase Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The indolin-2-one core is a well-established scaffold for VEGFR inhibitors. nih.govresearchgate.net

The same pyrazolylindolin-2-one derivative, 4j , was also assessed for its ability to inhibit VEGFR-2. It demonstrated significant inhibitory activity with an IC₅₀ value of 0.64 µM, which was substantially more potent than sorafenib (IC₅₀ = 1.94 µM). rsc.org This highlights the compound's strong anti-angiogenic potential.

Table 2: VEGFR-2 Kinase Inhibition by 5-Chloroindolin-2-one Derivative 4j

Compound Derivative Class IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Source
4j Pyrazolylindolin-2-one coumarin 0.64 Sorafenib 1.94 rsc.org

Dual Inhibition Strategies Targeting Multiple Kinases

The complexity of cancer signaling networks has led to the development of dual inhibitors that can target multiple pathways simultaneously. This approach can potentially overcome resistance mechanisms and enhance therapeutic efficacy. rsc.orgnih.gov The BRAFV600E mutation can trigger angiogenesis by altering the expression of angiogenic factors, making the dual inhibition of both BRAFV600E and VEGFR-2 a rational strategy for cancer treatment. rsc.orgresearchgate.net

Compound 4j , with its potent inhibition of both BRAFV600E (IC₅₀ = 1.033 µM) and VEGFR-2 (IC₅₀ = 0.64 µM), exemplifies such a dual-inhibition strategy. rsc.orgresearchgate.net By concurrently blocking a key driver of tumor cell proliferation and a critical pathway for tumor vascularization, this derivative represents a promising candidate for anti-melanoma therapy. rsc.orgrsc.org

Cellular Response Modulations

Beyond direct enzyme inhibition, the therapeutic efficacy of these compounds is also determined by their ability to modulate cellular processes, leading to the suppression of cancer cell growth and survival.

Analysis of Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase)

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a common mechanism for anticancer drugs. Investigations into the cellular effects of the dual BRAFV600E/VEGFR-2 inhibitor 4j in A375 melanoma cells revealed that the compound caused a significant arrest of the cell cycle in the G0/G1 phase. rsc.orgrsc.org This blockage prevents cells from entering the S phase (DNA synthesis), effectively halting their proliferation.

Other studies on different indolin-2-one derivatives have also shown effects on the cell cycle. For instance, some derivatives induce arrest in the G2/M phase, while others can cause arrest in the S phase. tandfonline.comnih.govmdpi.com

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or unwanted cells. tandfonline.com Many anticancer agents work by inducing apoptosis in tumor cells. nih.gov

The promising derivative 4j was found to effectively induce apoptosis in melanoma cells. rsc.orgrsc.org Further studies on other indolin-2-one derivatives have elucidated the molecular mechanisms of apoptosis induction. These mechanisms often involve the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govmdpi.com An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases (such as caspase-3 and caspase-9), which are the executioners of apoptosis. nih.govnih.gov

For example, certain [(3-indolylmethylene)hydrazono]indolin-2-ones, which may include chloro-substituted variants, have been shown to increase the expression of Bax, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov

Inhibition of Cellular Migration Processes

Derivatives of this compound have been identified as potent inhibitors of cellular migration, a key process in cancer metastasis. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical player in promoting endothelial cell migration and is a primary target for anti-angiogenic therapies. mdpi.com

One notable derivative, a pyrazolylindolin-2-one linked coumarin compound (Compound 4j), has demonstrated significant inhibition of melanoma cell migration. researchgate.net This compound acts as a dual inhibitor of both BRAFV600E and VEGFR-2. researchgate.net The inhibition of VEGFR-2 is crucial as it plays a direct role in angiogenesis, which facilitates the migration and invasion of tumor cells. mdpi.comresearchgate.net

Another derivative, identified as compound 5 in a study of isatin-based sulfonamides, also showed potent VEGFR-2 inhibition. mdpi.com This compound features a phenyl moiety attached to the ethylindolin-2-one core. mdpi.com The inhibition of VEGFR-2 by these derivatives disrupts the signaling pathways that lead to the reorganization of the cytoskeleton and the formation of migratory protrusions, thereby impeding the movement of cancer cells.

The table below summarizes the inhibitory activity of selected this compound derivatives on key targets involved in cellular migration.

Compound IDTarget(s)IC50 (µM)Cell LineReference
Compound 4j BRAFV600E / VEGFR-21.033 / 0.64A375 Melanoma researchgate.net
Compound 5 VEGFR-20.0231- mdpi.comnih.gov

Interactions with Mitochondrial Function and Cellular Bioenergetics

Mitochondria are central to cellular energy production and are involved in a variety of cellular processes, including signaling and cell death. google.com Some oxindole (B195798) compounds, the parent structure of this compound, have been shown to protect against damage to mitochondrial functions mediated by calcium and oxidative stress. google.com

Oxidative phosphorylation is the primary mechanism for ATP production in mitochondria. google.com Research into the effects of this compound derivatives on this pathway is ongoing. While direct and extensive studies on this specific compound are limited, related oxindole structures are known to influence mitochondrial function. google.com For instance, mitochondrial dysfunction, evidenced by a substantial increase in lactic acid production, has been observed in cells treated with certain antiviral agents that affect mitochondrial processes. nih.gov This suggests that compounds interacting with mitochondria can significantly alter cellular energy metabolism. The investigation into how this compound derivatives specifically modulate the components of the electron transport chain and ATP synthase is an active area of research.

Mitochondrial biogenesis, the process of generating new mitochondria, is critical for maintaining cellular health and responding to energetic demands. This process is regulated by a cascade of transcription factors, including PGC-1, which in turn stimulates the expression of nuclear respiratory factors (NRFs). nih.gov NRF-1 and NRF-2 are key regulators of genes encoding mitochondrial proteins, including mitochondrial transcription factor A (mtTFA), which is essential for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov

While direct evidence for this compound derivatives as modulators of mitochondrial biogenesis is not yet established, the known impact of related compounds on mitochondrial function suggests this as a plausible mechanism of action. google.com The ability of a compound to influence the expression or activity of PGC-1, NRFs, or mtTFA would have profound effects on the cell's mitochondrial content and respiratory capacity. Further research is needed to determine if this compound and its derivatives can modulate these key regulators of mitochondrial biogenesis.

Applications in Advanced Materials Chemistry

Synthesis of Specialized Dyes and Pigments (e.g., Indophenine Dyes)

5-Chloro-1-ethylindolin-2-one serves as a key building block in the synthesis of indophenine dyes. These dyes are synthesized through an acid-catalyzed condensation reaction. Specifically, 5-chloro-1-ethylindoline-2,3-dione (B2457467), a derivative of this compound, is reacted with other aromatic compounds. scribd.commdpi.com For instance, the synthesis of 3,3'-([2,2'-Bithiophenylidene]-5,5'-diylidene)bis(this compound) involves the use of 5-chloro-1-ethylindoline-2,3-dione as a starting material. scribd.com This reaction highlights the importance of the indolinone core in creating the extended π-conjugated systems characteristic of indophenine dyes. The historical synthesis of indophenine, first described by Adolph von Baeyer in 1879, involved the reaction of isatin (B1672199) with "benzole" (which contained thiophene (B33073) as an impurity) in the presence of sulfuric acid, leading to a deep blue compound. mdpi.com Modern synthetic strategies aim to improve reaction yields, regioselectivity, and the functionality of the resulting dyes. mdpi.com

Structure-Property Relationship Studies in Dyeing Applications

The performance of dyes derived from this compound is intrinsically linked to their molecular structure. Research into a series of indophenine dyes has shown that substitutions on the indophenine backbone significantly affect their dyeing properties on polyester (B1180765) fabrics. scribd.com

Key findings from these studies include:

Dyeing Rate and Thermomigration: Indophenine dyes exhibit a lower dyeing rate compared to conventional azo or anthraquinone (B42736) dyes. However, they possess excellent anti-thermomigration properties, which is attributed to stronger intermolecular interactions between the dye molecules. scribd.com

Molecular Interactions: Quantum chemical calculations have been employed to understand these structure-property relationships better. These calculations have confirmed that the enhanced performance is related to increased molecular planarity and higher intermolecular interaction energies of the indophenine dyes. scribd.com

Below is an interactive data table summarizing the properties of a synthesized indophenine dye derived from this compound.

PropertyValue
Compound Name 3,3'-([2,2'-Bithiophenylidene]-5,5'-diylidene)bis(this compound)
Appearance Dark blue solid
Melting Point >350 ºC
Mass Spectrometry (ESI-MS) m/z = 550 ([M]⁻)
High-Resolution Mass Spectrometry (ESI-HRMS) Calculated for C₂₈H₂₀Cl₂N₂O₂S₂: 550.0343 ([M]⁺), Found: 550.0335

Data sourced from a study on the synthesis and dyeing properties of indophenine dyes for polyester fabrics. scribd.com

Influence of Molecular Planarity on Intermolecular Interactions and Material Properties

The planarity of the molecular structure is a critical factor governing the intermolecular interactions and, consequently, the bulk properties of materials derived from this compound.

Enhanced Intermolecular Interactions: A more planar molecular structure facilitates closer packing of molecules in the solid state, leading to stronger intermolecular forces such as π-π stacking. researchgate.net This is particularly relevant for indophenine dyes, where increased molecular planarity correlates with higher intermolecular interaction energies. scribd.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.